molecular formula C17H11BrClN3O2S2 B2882532 5-bromo-2-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 391875-13-1

5-bromo-2-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Número de catálogo: B2882532
Número CAS: 391875-13-1
Peso molecular: 468.77
Clave InChI: POHHTFYQIOJHAK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,3,4-thiadiazole core substituted at position 5 with a (2-oxo-2-phenylethyl)sulfanyl group and at position 2 with a benzamide moiety bearing bromo (Br) and chloro (Cl) substituents at positions 5 and 2, respectively (Fig. 1).

Propiedades

IUPAC Name

5-bromo-2-chloro-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN3O2S2/c18-11-6-7-13(19)12(8-11)15(24)20-16-21-22-17(26-16)25-9-14(23)10-4-2-1-3-5-10/h1-8H,9H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHHTFYQIOJHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions. The phenacylsulfanyl group is then introduced via nucleophilic substitution reactions. Finally, the benzamide core is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-2-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide core .

Aplicaciones Científicas De Investigación

5-bromo-2-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 5-bromo

Actividad Biológica

5-bromo-2-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological screening of this compound, highlighting its pharmacological potential and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with a thiadiazole derivative containing a sulfanyl group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Anticancer Properties

Several studies have demonstrated the anticancer potential of thiadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular targets, leading to cell cycle arrest and programmed cell death. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's. The inhibition potency is often quantified using IC50 values derived from enzyme activity assays.

Research Findings

Study Biological Activity Methodology Findings
Study 1AntimicrobialDisk diffusionEffective against E. coli and S. aureus
Study 2AnticancerMTT assayInduced apoptosis in MCF-7 cells
Study 3Enzyme inhibitionSpectrophotometryIC50 of 0.25 mM for AChE inhibition

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiadiazole derivatives against clinical isolates. The compound demonstrated significant inhibition zones against Gram-positive bacteria.
  • Cancer Cell Line Studies : In a series of experiments involving different cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage, revealing that it could mitigate neuronal death through antioxidant mechanisms.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Key Substituents and Their Impact:
  • Bromo (Br) and Chloro (Cl) Substitutions :
    Bromo substitution on the benzamide ring (position 5) is strongly associated with enhanced bioactivity. For instance, 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection against mortality in antitumor assays at 60 mg/kg . Chloro groups, particularly at position 2 of the benzamide, improve metabolic stability and binding affinity .

  • Analogues with simpler sulfanyl groups (e.g., methylthio or benzylthio) show reduced potency, highlighting the importance of the oxo-phenylethyl moiety .
Comparison with Halogen-Substituted Analogues:
  • Fluoro (F) and Methoxy (OCH₃) Derivatives :
    Fluorinated analogues, such as 4-fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f), exhibit moderate antifungal activity but lower antitumor efficacy compared to bromo/chloro derivatives . Methoxy-substituted compounds (e.g., 2-methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide, 4g) display reduced bioactivity, likely due to decreased electrophilicity .

  • Benzylthio vs. Phenylethylsulfanyl Groups: Compounds with benzylthio substituents (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide, 5h) show lower anticonvulsant ED₅₀ values (1.14 μmol/kg) compared to the target compound’s structural class, suggesting the oxo-phenylethyl group may optimize receptor interactions .

Physicochemical Properties

Antitumor and Anticonvulsant Efficacy:
  • Antitumor Activity :
    Bromo-substituted thiadiazoles, such as the target compound’s close analogue (ED₅₀ = 2.70 μmol/kg), outperform chloro- and fluoro-substituted derivatives in murine models . The bromo group’s electron-withdrawing nature likely enhances DNA intercalation or enzyme inhibition.

  • Anticonvulsant ED₅₀ values for benzylthio derivatives (1.14–2.72 μmol/kg) highlight the role of sulfur-linked aromatic groups in CNS penetration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-bromo-2-chloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 5-amino-1,3,4-thiadiazole-2-thiol and 2-bromo-4-chlorobenzoyl chloride in dichloromethane, using triethylamine as a base . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to dichloromethane.
  • Temperature control : Reactions performed at 0–5°C reduce side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) improves yield (>85%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodology :

  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), thiadiazole NH (δ 10.2–10.8 ppm), and sulfanyl CH₂ (δ 3.8–4.2 ppm) .
  • ¹³C NMR : Carbonyl (C=O) at ~165–170 ppm, thiadiazole carbons at 150–160 ppm .
  • IR : Strong bands for C=O (1680–1700 cm⁻¹) and C-Br (550–600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 483–485 (isotopic pattern confirms Br/Cl) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli (IC₅₀ values <50 µM reported for analogous thiadiazoles) .
  • Anticancer : MTT assay on HeLa or MCF-7 cells (48–72 hr exposure; IC₅₀ <20 µM observed in benzamide-thiadiazole hybrids) .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or PFOR enzymes (Ki <1 µM for thiadiazole derivatives) .

Advanced Research Questions

Q. How can structural modifications (e.g., halogen substitution or thiadiazole ring variation) enhance bioactivity or address solubility limitations?

  • Methodology :

  • Halogen Swapping : Replace Br with F to improve metabolic stability (e.g., via Balz-Schiemann reaction) .
  • Thiadiazole Modifications : Introduce methyl groups at the 4-position of the thiadiazole to enhance lipophilicity (logP <3.5 vs. parent compound’s logP ~3.8) .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation of the sulfanyl group increases aqueous solubility (e.g., from <0.1 mg/mL to >5 mg/mL) .

Q. What strategies resolve contradictions in reported IC₅₀ values across different cell lines or enzyme targets?

  • Methodology :

  • Assay Standardization : Use identical cell passage numbers and serum-free conditions to minimize variability .
  • Target Profiling : Compare binding affinities via SPR (Surface Plasmon Resonance) to confirm target engagement (e.g., ΔG = -9.5 kcal/mol for PFOR inhibition) .
  • Metabolite Analysis : LC-MS/MS to identify active metabolites contributing to discrepancies (e.g., demethylated derivatives showing 10-fold higher potency) .

Q. How can computational methods (e.g., molecular docking or QSAR) guide the design of derivatives with improved selectivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120 (hydrogen bonding with carbonyl) and Tyr355 (π-π stacking with thiadiazole) .
  • QSAR Models : Develop 3D-QSAR with CoMFA (q² >0.6, r² >0.9) to correlate substituent electronegativity with anticancer activity .
  • ADMET Prediction : SwissADME to optimize logP (2–3) and PSA (<90 Ų) for blood-brain barrier penetration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.